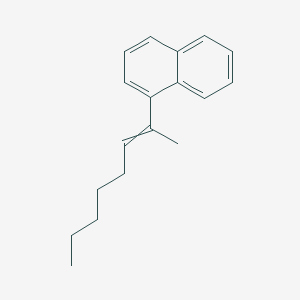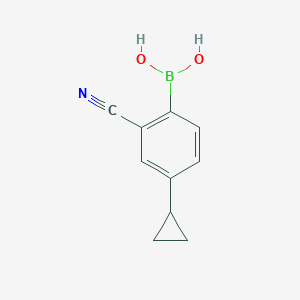![molecular formula C7H13ClO5P+ B14083776 Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester CAS No. 102711-11-5](/img/structure/B14083776.png)
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester is a chemical compound with the molecular formula C6H12ClO4P It is an ester derivative of propanoic acid, featuring a chloro substituent and an ethoxymethylphosphinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester typically involves the esterification of propanoic acid derivatives. One common method is the reaction of 3-chloropropanoic acid with ethoxymethylphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through distillation or recrystallization to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or nitriles, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 3-chloro-, methyl ester: A simpler ester derivative with similar reactivity but lacking the ethoxymethylphosphinyl group.
Propanoic acid, 3-methoxy-, methyl ester: Another ester derivative with a methoxy substituent instead of a chloro group.
Propanoic acid, 3-phenoxy-, methyl ester: Contains a phenoxy group, offering different chemical properties and applications.
Uniqueness
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester is unique due to the presence of the ethoxymethylphosphinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
102711-11-5 |
|---|---|
Molekularformel |
C7H13ClO5P+ |
Molekulargewicht |
243.60 g/mol |
IUPAC-Name |
(3-chloro-1-methoxy-1-oxopropan-2-yl)oxy-(ethoxymethyl)-oxophosphanium |
InChI |
InChI=1S/C7H13ClO5P/c1-3-12-5-14(10)13-6(4-8)7(9)11-2/h6H,3-5H2,1-2H3/q+1 |
InChI-Schlüssel |
YLUXQJNWFSDNGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC[P+](=O)OC(CCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


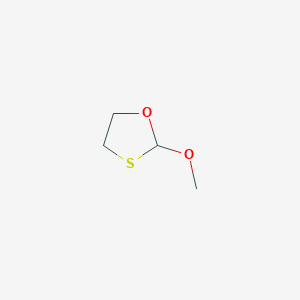
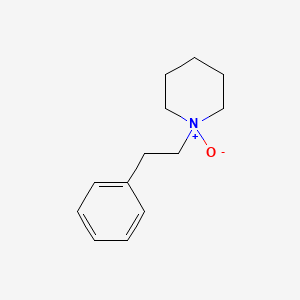
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
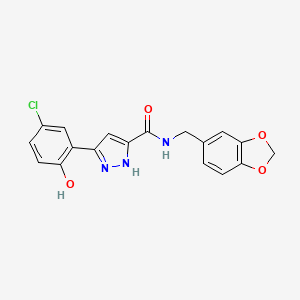
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)

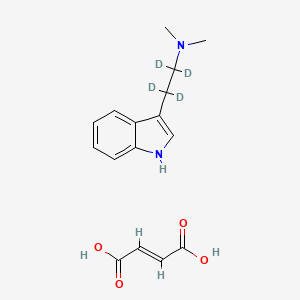

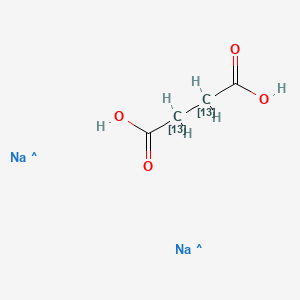
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
